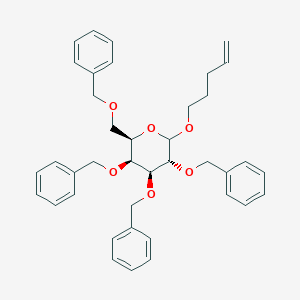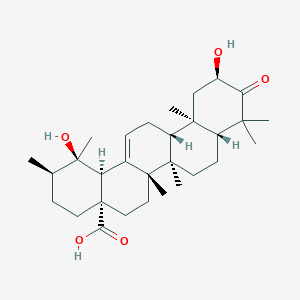
2alpha,19alpha-Dihydroxy-3-oxo-12-ursen-28-oic acid
Descripción general
Descripción
2alpha,19alpha-Dihydroxy-3-oxo-12-ursen-28-oic acid is a pentacyclic triterpenoid that is urs-12-ene substituted by a carboxy group at position 28, α-configured hydroxy groups at positions 2 and 19 and an oxo group at position 3 . It is a natural compound isolated from the leaves of Eriobotrya japonica .
Molecular Structure Analysis
The molecular formula of 2alpha,19alpha-Dihydroxy-3-oxo-12-ursen-28-oic acid is C30H46O5 . It has an average mass of 486.683 Da and a monoisotopic mass of 486.334534 Da .Aplicaciones Científicas De Investigación
Bioactive Compound Production : Taniguchi et al. (2002) studied the production of bioactive triterpenes in callus tissue cultures of Eriobotrya japonica. They found that 2alpha,19alpha-Dihydroxy-3-oxo-12-ursen-28-oic acid, among other triterpenes, exhibited anti-HIV activity and significantly inhibited the activation of Epstein-Barr virus early antigen, suggesting potential for use in antiviral therapies (Taniguchi et al., 2002).
Nitric Oxide Production Inhibition : Wu et al. (2014) isolated 2alpha,19alpha-Dihydroxy-3-oxo-12-ursen-28-oic acid from Rosa cymosa and found that it displayed moderate inhibitory activities against nitric oxide production in lipopolysaccharide-activated macrophage cell lines. This suggests its potential role in anti-inflammatory applications (Wu et al., 2014).
Oxygenated Ursane Derivative : A study by Traoré et al. (2008) on the roots of Canthium multiflorum identified a new ursane derivative related to 2alpha,19alpha-Dihydroxy-3-oxo-12-ursen-28-oic acid, suggesting the diversity of triterpenoids in this plant species and their potential pharmacological properties (Traoré et al., 2008).
Triterpenoids from Callicarpa integerrima : Zhu et al. (2012) isolated various triterpenoids, including compounds structurally similar to 2alpha,19alpha-Dihydroxy-3-oxo-12-ursen-28-oic acid, from Callicarpa integerrima. These compounds have potential medicinal applications, particularly in traditional Chinese medicine (Zhu et al., 2012).
Direcciones Futuras
Propiedades
IUPAC Name |
(1R,2R,4aS,6aR,6aS,6bR,8aR,11R,12aR,14bS)-1,11-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-2H-picene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O5/c1-17-10-13-30(24(33)34)15-14-27(5)18(22(30)29(17,7)35)8-9-21-26(4)16-19(31)23(32)25(2,3)20(26)11-12-28(21,27)6/h8,17,19-22,31,35H,9-16H2,1-7H3,(H,33,34)/t17-,19-,20+,21-,22-,26+,27-,28-,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJORXTIGOHMBOS-OTRVPSFMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(=O)C5(C)C)O)C)C)C2C1(C)O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H](C(=O)C5(C)C)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2alpha,19alpha-Dihydroxy-3-oxo-12-ursen-28-oic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-[12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanoyloxy]-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B161504.png)
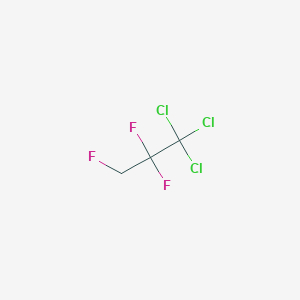
![Ethyl 2-[3-(2-amino-2-thioxoethyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetate](/img/structure/B161512.png)
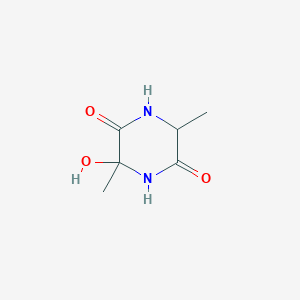
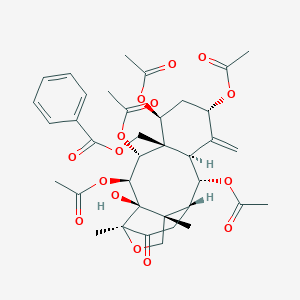
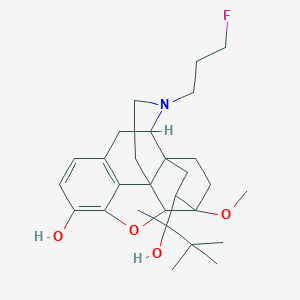

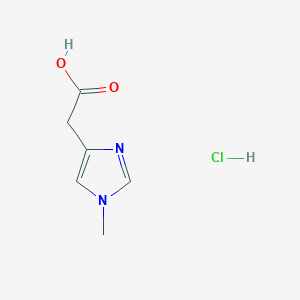
![[(2R,3S,5S)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B161523.png)
![7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one](/img/structure/B161530.png)

![Ethyl 2-amino-6-{[(4-methylphenyl)sulfonyl]amino}hexanoate, chloride](/img/structure/B161538.png)

